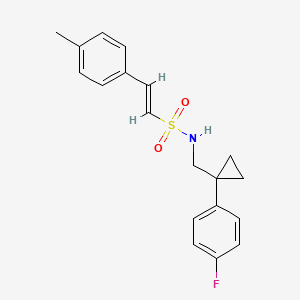
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide is an organic compound that exhibits a complex structure, which includes a sulfonamide functional group, a cyclopropyl ring, and aromatic substituents. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is represented as C16H18FNO2S. The compound's structure features:
- Sulfonamide group : Known for its antibacterial properties.
- Cyclopropyl ring : Often enhances the binding affinity to biological targets.
- Aromatic substituents : Such as 4-fluorophenyl and p-tolyl groups, which may contribute to its pharmacological profile.
Antibacterial Properties
Sulfonamides, including this compound, are traditionally recognized for their antibacterial activity. The sulfonamide moiety can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This mechanism is crucial in the development of antibiotics targeting bacterial infections.
Anti-inflammatory Potential
Given the structural characteristics of this compound, studies suggest it may also exhibit anti-inflammatory properties. The cyclopropyl group can enhance interactions with inflammatory pathways, potentially making it effective against conditions like rheumatoid arthritis or other inflammatory diseases .
Computational Predictions and Mechanistic Studies
Computational models have been employed to predict the biological activity of this compound against various targets. These studies indicate that it may interact with proteins involved in inflammation and cancer pathways. For example, its structural similarity to known inhibitors suggests it could function as a dual-action agent targeting multiple biological pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds provides insight into its unique properties:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Contains sulfonamide group | Antibacterial | First sulfonamide antibiotic |
| Celecoxib | Contains cycloalkane and sulfonamide | Anti-inflammatory | Selective COX-2 inhibitor |
| 4-Fluoroaniline | Aromatic amine with fluorine | Precursor for dyes and drugs | Versatile structure |
This table illustrates how this compound stands out due to its complex cyclopropane structure and potential dual-targeting ability, which may enhance its therapeutic efficacy compared to simpler analogs.
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the efficacy of compounds similar to this compound. For instance, studies on related compounds have shown that specific substitutions can significantly improve binding affinity and selectivity for biological targets such as the dopamine transporter (DAT) .
In one notable case study, a compound with a similar cyclopropyl structure was found to be effective in reducing inflammation in murine models, demonstrating the potential for this compound to serve as a lead compound for further development .
Propiedades
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-15-2-4-16(5-3-15)10-13-24(22,23)21-14-19(11-12-19)17-6-8-18(20)9-7-17/h2-10,13,21H,11-12,14H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYULNJZYYXRIGB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














